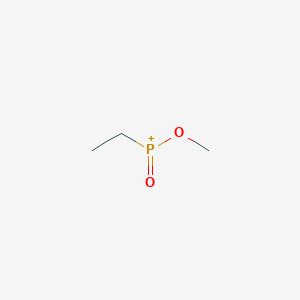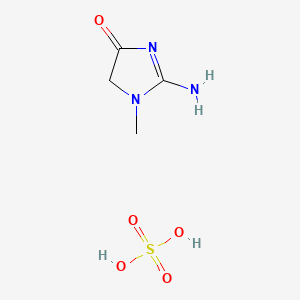
2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-methyl-4H-imidazol-5-one is a heterocyclic compound with the molecular formula C₄H₇N₃O. It is a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is often used in various scientific research fields due to its unique chemical properties. When combined with sulfuric acid, it forms a stable salt that can be utilized in different chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-4H-imidazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-3-methylbutanoic acid with formamide, which undergoes cyclization to form the imidazole ring . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or water.
Industrial Production Methods
In industrial settings, the production of 2-amino-3-methyl-4H-imidazol-5-one may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound with consistent quality. The use of automated reactors and precise control of reaction parameters ensures high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-3-methyl-4H-imidazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in different imidazole analogs.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted imidazoles, hydroxylated imidazoles, and other functionalized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-amino-3-methyl-4H-imidazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme catalysis and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-amino-3-methyl-4H-imidazol-5-one involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in catalysis and other chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-1-methyl-4H-imidazol-5-one
- 2-amino-3,5-dihydro-4H-imidazol-4-one
- 4-methylideneimidazole-5-one
Uniqueness
2-amino-3-methyl-4H-imidazol-5-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of stability, ease of synthesis, and versatility in various applications .
Propriétés
Numéro CAS |
31377-28-3 |
|---|---|
Formule moléculaire |
C4H9N3O5S |
Poids moléculaire |
211.20 g/mol |
Nom IUPAC |
2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid |
InChI |
InChI=1S/C4H7N3O.H2O4S/c1-7-2-3(8)6-4(7)5;1-5(2,3)4/h2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) |
Clé InChI |
MEVXSUZBFYZPHZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(=O)N=C1N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





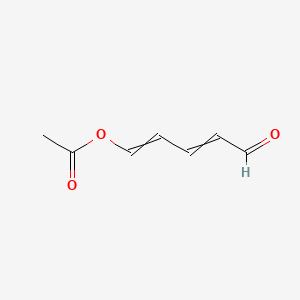
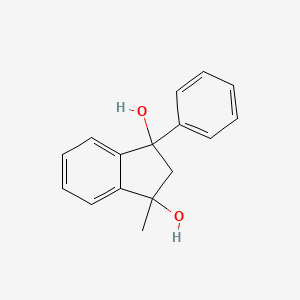
![3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione](/img/structure/B14695071.png)

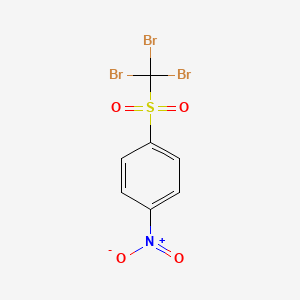
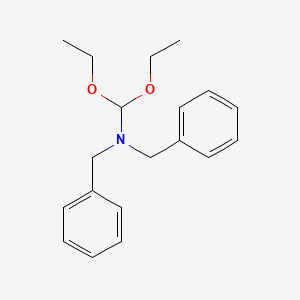



![3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B14695103.png)
